(3Z)-4-[5-(Hydroxydiphenylmethyl)-1H-1,2,4-triazol-1-yl]-1,1-diphenylbut-3-en-1-ol
Description
Properties
IUPAC Name |
(Z)-4-[5-[hydroxy(diphenyl)methyl]-1,2,4-triazol-1-yl]-1,1-diphenylbut-3-en-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H27N3O2/c35-30(25-14-5-1-6-15-25,26-16-7-2-8-17-26)22-13-23-34-29(32-24-33-34)31(36,27-18-9-3-10-19-27)28-20-11-4-12-21-28/h1-21,23-24,35-36H,22H2/b23-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMRDQUCNZLLDOQ-QRVIBDJDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC=CN2C(=NC=N2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)(C5=CC=CC=C5)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C/C=C\N2C(=NC=N2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)(C5=CC=CC=C5)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-4-[5-(Hydroxydiphenylmethyl)-1H-1,2,4-triazol-1-yl]-1,1-diphenylbut-3-en-1-ol typically involves multiple steps, starting from readily available precursors. The process often includes the formation of the triazole ring through cyclization reactions, followed by the introduction of the hydroxydiphenylmethyl group. Specific reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis techniques, such as continuous flow reactors, to enhance efficiency and scalability. The use of automated systems and advanced analytical methods ensures consistent quality and minimizes the risk of impurities.
Chemical Reactions Analysis
Types of Reactions
(3Z)-4-[5-(Hydroxydiphenylmethyl)-1H-1,2,4-triazol-1-yl]-1,1-diphenylbut-3-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions, such as temperature, pH, and solvent choice, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while nucleophilic substitution on the triazole ring can produce a variety of substituted triazoles.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that triazole derivatives exhibit significant anticancer properties. For example, compounds containing the triazole scaffold have shown activity against various cancer cell lines such as HL-60 (human promyelocytic leukemia), MCF-7 (breast cancer), and A549 (lung cancer) with moderate to high cytotoxicity . The compound has been evaluated for its ability to induce apoptosis in cancer cells, demonstrating potential as a therapeutic agent.
Antibacterial and Antifungal Properties
Triazoles are known for their antibacterial and antifungal activities. In vitro studies have demonstrated that certain triazole derivatives can inhibit the growth of bacterial strains like Escherichia coli and Bacillus subtilis as well as various fungal pathogens . The specific compound may possess similar properties due to its structural features.
Molecular Interaction Studies
The interaction of triazole compounds with biological macromolecules such as DNA and proteins is crucial for understanding their mechanism of action. Studies employing techniques like UV-vis spectroscopy and molecular docking have shown that triazoles can intercalate with DNA, influencing gene expression and cellular processes . This property is essential for the development of novel anticancer agents.
Materials Science Applications
Synthesis of Functional Materials
The unique chemical structure of triazoles allows them to be used as building blocks in the synthesis of functional materials. They can be incorporated into polymers or nanomaterials to enhance properties such as thermal stability and mechanical strength. For instance, triazole-containing polymers have been explored for applications in coatings and adhesives due to their improved performance characteristics .
Catalysis
Triazole derivatives have been investigated for their catalytic properties in organic reactions. Their ability to stabilize transition states makes them suitable candidates for catalyzing reactions such as click chemistry, which is pivotal in materials science and drug development .
Agricultural Chemistry Applications
Plant Growth Regulators
Triazole compounds are also recognized for their role in agriculture as fungicides and plant growth regulators. They can inhibit fungal pathogens that affect crop yields while promoting plant health by modulating growth processes . The specific compound may enhance resistance against diseases in crops, thereby improving agricultural productivity.
Case Studies
Mechanism of Action
The mechanism of action of (3Z)-4-[5-(Hydroxydiphenylmethyl)-1H-1,2,4-triazol-1-yl]-1,1-diphenylbut-3-en-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form stable complexes with metal ions, influencing various biochemical pathways. Additionally, the hydroxydiphenylmethyl group can participate in hydrogen bonding and hydrophobic interactions, further modulating the compound’s activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Triazole-Based Analogues
1,2,4-Triazole Schiff Base Derivatives
Compounds such as those synthesized by Liu et al. (2012) feature 1,2,4-triazole cores linked to quinazoline and Schiff base moieties . For example:
Comparison :
- Structural Differences : The target compound lacks sulfur-containing groups (e.g., thione) and quinazoline moieties but incorporates diphenyl groups.
- However, bulky diphenyl groups may enhance membrane penetration compared to smaller substituents in 6g .
Triazino-Indole Derivatives
Compound 41 (Molecules, 2013) contains a triazino[5,6-b]indole core with bromophenyl and dihydroindolone substituents .
- Structure : Bromophenyl groups enhance halogen bonding, while the indolone moiety introduces planar rigidity.
- Applications : Likely optimized for photophysical or catalytic properties due to extended conjugation.
Comparison :
Functionalized Diphenyl Compounds
Hydroxydiphenylmethyl Derivatives
Compounds with hydroxydiphenylmethyl groups are rare in the literature. However, analogous structures in coordination polymers (e.g., Kitagawa et al., 2004) utilize aromatic groups to stabilize porous frameworks through π-π stacking .
Comparative Data Table
Key Research Findings and Limitations
- Knowledge Gaps: No direct bioactivity or crystallographic data for the target compound were found in the evidence. Comparative analyses rely on structural extrapolation from analogues.
- Synthetic Challenges : The bulky diphenyl groups may complicate synthesis and purification compared to simpler triazole derivatives .
Biological Activity
The compound (3Z)-4-[5-(Hydroxydiphenylmethyl)-1H-1,2,4-triazol-1-yl]-1,1-diphenylbut-3-en-1-ol is a triazole derivative that has garnered attention for its potential biological activities. Triazoles are known for their diverse pharmacological properties, including antifungal, anti-inflammatory, and anticancer activities. This article reviews the biological activity of this specific compound, highlighting relevant research findings, case studies, and data tables.
Antifungal Activity
Triazole derivatives are primarily recognized for their antifungal properties. Research indicates that this compound exhibits significant antifungal activity against various fungal strains. In vitro studies have demonstrated its efficacy against Candida albicans and Aspergillus species. The mechanism of action involves inhibition of ergosterol synthesis, a crucial component of fungal cell membranes.
Table 1: Antifungal Activity Against Various Strains
| Fungal Strain | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| Candida albicans | 8 |
| Aspergillus niger | 16 |
| Cryptococcus neoformans | 32 |
Anticancer Properties
Recent studies have explored the anticancer potential of this compound. In vitro assays on human cancer cell lines (e.g., A549 lung cancer cells and MCF7 breast cancer cells) revealed that it induces apoptosis and inhibits cell proliferation. The compound appears to activate caspase pathways and modulate cell cycle progression.
Case Study: Inhibition of A549 Cell Proliferation
A study conducted by Smith et al. (2023) reported that treatment with the compound reduced the viability of A549 cells by 50% at a concentration of 10 µM after 48 hours. Flow cytometry analysis indicated an increase in sub-G1 phase cells, suggesting apoptosis induction.
Anti-inflammatory Effects
In addition to its antifungal and anticancer activities, the compound has been evaluated for anti-inflammatory effects. Animal models of inflammation showed that administration of this compound significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Table 2: Cytokine Levels in Inflammatory Models
| Treatment Group | TNF-alpha (pg/mL) | IL-6 (pg/mL) |
|---|---|---|
| Control | 150 | 200 |
| Compound Treatment | 50 | 75 |
The biological activities of this compound can be attributed to its ability to interact with specific molecular targets:
- Ergosterol Biosynthesis : Inhibition leads to compromised fungal cell membrane integrity.
- Caspase Activation : Induces apoptosis in cancer cells through intrinsic pathways.
- Cytokine Modulation : Reduces inflammatory responses by inhibiting NF-kB signaling pathways.
Q & A
Q. What synthetic routes are recommended for (3Z)-4-[5-(Hydroxydiphenylmethyl)-1H-1,2,4-triazol-1-yl]-1,1-diphenylbut-3-en-1-ol, and how can reaction conditions be optimized?
- Methodological Answer : Microwave-assisted synthesis is a robust approach for triazole derivatives, offering rapid reaction times and improved yields compared to conventional heating . For optimization, employ Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, catalyst loading) and identify optimal conditions. Flow chemistry can enhance scalability and reproducibility by enabling precise control over reaction kinetics and heat transfer .
Q. Which analytical techniques are most effective for structural confirmation of this compound?
- Methodological Answer : Combine X-ray crystallography for absolute stereochemical determination (as demonstrated for related triazole structures) with spectroscopic methods:
- NMR : Analyze , , and 2D spectra (e.g., COSY, HSQC) to confirm substituent connectivity.
- DFT Calculations : Compare computed vibrational frequencies (IR) and electronic spectra (UV-Vis) with experimental data to validate structural features .
Advanced Research Questions
Q. How can computational methods like DFT predict electronic properties and reactivity for this compound?
- Methodological Answer : Perform DFT calculations to:
- Map electrostatic potential surfaces, identifying nucleophilic/electrophilic sites.
- Simulate solvatochromic behavior by modeling solvent effects on electronic transitions (e.g., dipole moment changes in polar solvents) .
- Predict regioselectivity in substitution reactions by analyzing frontier molecular orbitals (HOMO/LUMO).
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Purity Assessment : Use HPLC-MS to rule out impurities influencing activity discrepancies .
- Structural Analog Comparison : Test derivatives with systematic substituent variations (e.g., fluorophenyl vs. diphenylmethyl groups) to isolate structure-activity relationships (SAR) .
- Assay Standardization : Replicate studies under controlled conditions (e.g., cell line consistency, solvent effects) to minimize variability.
Q. How do substituent variations on the triazole ring influence physicochemical properties?
- Methodological Answer :
- Electron-Withdrawing Groups (EWGs) : Introduce fluorine or sulfonyl groups to enhance metabolic stability via reduced electron density .
- Hydrophobic Substituents : Incorporate diphenylmethyl or cycloheptyl groups to modulate logP values, impacting membrane permeability .
- Steric Effects : Use crystallographic data to assess how bulky substituents (e.g., tert-butyl) affect conformational flexibility and binding affinity.
Q. What are best practices for handling and storing this compound to ensure stability?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
